molecular formula C23H27NO6 B15044406 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B15044406
M. Wt: 413.5 g/mol
InChI Key: BGPNPCHJMQYBCR-UHFFFAOYSA-N
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Description

2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with nitrophenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with appropriate substituted benzaldehydes under basic conditions. The reaction is often carried out in ethanol with a base such as sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexane ring provides structural stability. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-iodophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-propoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

The uniqueness of 2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione lies in its nitrophenyl substitution, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological activities .

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(8-13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3

InChI Key

BGPNPCHJMQYBCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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